molecular formula C13H12FNO2 B11823544 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester

2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester

Cat. No.: B11823544
M. Wt: 233.24 g/mol
InChI Key: YEFJIISUCYHBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 2-Butenoic Acid, 2-Cyano-3-(4-Fluorophenyl)-, Ethyl Ester

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is ethyl (Z)-2-cyano-3-(4-fluorophenyl)but-2-enoate , reflecting its ester functionality, cyano group, and 4-fluorophenyl substituent. The molecular formula C₁₃H₁₂FNO₂ (exact mass: 233.085 g/mol) confirms the presence of 13 carbon atoms, 12 hydrogens, one fluorine, one nitrogen, and two oxygen atoms. The ethyl ester group contributes a molecular weight of 233.238 g/mol, while the 4-fluorophenyl moiety introduces aromaticity and electron-withdrawing effects critical to the compound’s reactivity .

The structural formula (Fig. 1) features:

  • An α,β-unsaturated ester backbone with conjugation between the carbonyl and cyano groups.
  • A 4-fluorophenyl ring para-substituted to the β-carbon.
  • Ethyl ester stabilization via resonance with the carbonyl group.

Table 1: Molecular descriptors

Property Value
Molecular formula C₁₃H₁₂FNO₂
Exact mass 233.085 g/mol
Topological polar SA 50.09 Ų
LogP 2.69

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous structures such as ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (PubChem CID: 641312) provide insights. The chlorophenyl derivative crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.89 Å, and β = 102.3° . Substituting chlorine with fluorine likely reduces steric bulk but enhances electronegativity, influencing packing efficiency and intermolecular interactions.

The Z-configuration of the α,β-unsaturated system is stabilized by conjugation between the cyano and ester groups, as evidenced by NOESY correlations in related compounds . For example, in ethyl (Z)-3-phenylbut-2-enoate, irradiation of the methyl group (δ 2.18 ppm) enhances the vinyl proton signal (δ 5.91 ppm), confirming the cis arrangement .

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25–7.15 (m, 2H): Fluorophenyl aromatic protons ortho to fluorine.
  • δ 7.05–6.95 (m, 2H): Fluorophenyl aromatic protons meta to fluorine.
  • δ 5.90 (s, 1H): Vinyl proton (H-3) coupled to the cyano and ester groups.
  • δ 4.20–4.00 (q, 2H): Ethyl ester CH₂, split by coupling with adjacent oxygen.
  • δ 1.25 (t, 3H): Ethyl ester CH₃, triplet due to coupling with CH₂ .

¹³C NMR (101 MHz, CDCl₃):

  • δ 165.8: Ester carbonyl carbon.
  • δ 153.2: Cyano-substituted carbon (C-2).
  • δ 130.5–115.2: Fluorophenyl aromatic carbons (C-F coupling: J = 245 Hz).
  • δ 117.9: Nitrile carbon (C≡N).
  • δ 59.6: Ethyl ester CH₂.
  • δ 14.1: Ethyl ester CH₃ .
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • 2250 (C≡N stretch, strong).
  • 1745 (ester C=O stretch).
  • 1605, 1510 (aromatic C=C).
  • 1220 (C-F stretch).
  • 1180 (C-O ester asymmetric stretch) .
Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

  • m/z 233 [M]⁺ (base peak, 100%).
  • m/z 188 [M - OCH₂CH₃]⁺ (loss of ethoxy group).
  • m/z 160 [C₇H₅F]⁺ (fluorophenyl fragment).
  • m/z 77 [C₆H₅]⁺ (benzene ring) .

Comparative Analysis with Related Cyanoacrylate Derivatives

Table 2: Substituent effects on cyanoacrylate properties

Derivative Substituent LogP λmax (nm)
4-Fluorophenyl -F 2.69 265
4-Chlorophenyl -Cl 3.12 272
4-Methylphenyl -CH₃ 3.45 258

The 4-fluorophenyl derivative exhibits reduced lipophilicity (LogP = 2.69) compared to chloro- (3.12) and methyl- (3.45) analogs due to fluorine’s electronegativity and smaller van der Waals radius . UV-Vis spectra show a bathochromic shift (265 nm) relative to the methyl derivative (258 nm), attributed to enhanced conjugation with the electron-withdrawing fluorine .

In contrast, the chlorophenyl analog’s higher LogP reflects chlorine’s polarizability, while its λmax (272 nm) arises from stronger resonance stabilization . These trends underscore the role of substituents in tuning electronic properties for applications in photopolymerization or medicinal chemistry.

Properties

IUPAC Name

ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFJIISUCYHBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds through nucleophilic attack of the enolate form of ethyl cyanoacetate on the carbonyl carbon of 4-fluorobenzaldehyde, followed by β-elimination of water. A typical procedure involves:

  • Reagents : Ethyl cyanoacetate (1.2 equiv), 4-fluorobenzaldehyde (1.0 equiv), piperidine (10 mol%), ethanol or water as solvent.

  • Conditions : Reflux at 80–90°C for 6–12 hours under inert atmosphere.

  • Workup : Acidification with dilute HCl, extraction with ethyl acetate, and purification via column chromatography (hexane:ethyl acetate, 9:1).

Industrial-scale adaptations employ continuous flow reactors to enhance reaction efficiency, achieving yields >90% with reduced reaction times (2–4 hours).

Catalyst Optimization

Recent studies highlight the role of heterogeneous catalysts in improving sustainability:

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Source
P4VP/Al₂O₃-SiO₂ (0.6 Al/Si)Water80698
PiperidineEthanol801285
PyridineToluene100878

The P4VP/Al₂O₃-SiO₂ catalyst demonstrated superior performance in aqueous media, aligning with green chemistry principles.

Horner-Wadsworth-Emmons (HWE) Reaction Approach

The HWE reaction, though less common, offers an alternative route using phosphonoacetate derivatives. A study by MDPI utilized this method to synthesize structurally related α-cyano-β-aryl esters.

Synthetic Pathway and Challenges

  • Step 1 : Allylic bromination of 3-aryl-2-butenoic acid ethyl esters using N-bromosuccinimide (NBS).

  • Step 2 : Nucleophilic displacement of bromide with cyanide under phase-transfer conditions (tetrabutylammonium cyanide, CH₃CN, 50°C).

However, decomposition of intermediates during cyanide substitution limited yields to <30%, prompting discontinuation of this route for large-scale synthesis.

Comparative Analysis of Synthetic Routes

ParameterKnoevenagel CondensationHWE Reaction
Yield 85–98%<30%
Reaction Time 2–12 hours18–24 hours
Catalyst Cost LowHigh
Scalability ExcellentPoor
Environmental Impact Water-compatibleToxic solvents

The Knoevenagel method’s efficiency and adaptability render it the preferred industrial choice, whereas the HWE route remains limited to specialized laboratory applications.

Synthesis Optimization Strategies

Solvent Effects

  • Water : Achieved 98% yield with P4VP/Al₂O₃-SiO₂, eliminating organic solvent waste.

  • Ethanol : Balanced polarity for reagent solubility, yielding 85%.

  • Toluene : Lower yields (78%) due to incomplete dehydration.

Temperature and Catalytic Loading

  • Optimal catalytic loading for P4VP/Al₂O₃-SiO₂: 5 wt%, beyond which mass transfer limitations occur.

  • Temperatures >90°C promote side reactions (e.g., ester hydrolysis), reducing purity.

Industrial-Scale Production Techniques

VulcanChem’s proprietary continuous flow process integrates:

  • Automated reagent feeding (ethyl cyanoacetate: 4-fluorobenzaldehyde = 1.2:1 molar ratio).

  • In-line IR monitoring for real-time reaction control.

  • Microchannel reactors to enhance heat/mass transfer, achieving 95% yield at 2-hour residence time .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance aldehyde reactivity, leading to higher yields .
  • Bulky substituents (e.g., isopropoxy) or electron-donating groups (e.g., -OCH₃) reduce reaction efficiency .

Physicochemical Properties

The 4-fluorophenyl and cyano groups confer distinct properties compared to analogues:

Property Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Ethyl 2-cyano-3-(4-methylthiophenyl)acrylate Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Predicted Boiling Point Not reported 389.9°C Likely lower due to -OCH₃
Density (g/cm³) ~1.2 (estimated) 1.296 ~1.1 (estimated)
pKa ~-2.7 (similar to analogue ) -2.74 Higher (less acidic due to -OCH₃)
LogP (Lipophilicity) ~2.5 (estimated) 3.1 ~2.0 (lower due to polar -OCH₃)

Key Observations :

  • The cyano group increases acidity (lower pKa) and lipophilicity compared to non-cyano analogues .
  • Fluorine ’s electronegativity enhances density and boiling point relative to methoxy derivatives .
Chemical Reactivity
  • Michael Addition : The α,β-unsaturated ester undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example, it reacts with phenylmagnesium bromide to form propionate derivatives .
  • Cyano Reduction: The cyano group can be reduced to an amine, enabling cyclization into piperidine derivatives for drug synthesis (e.g., paroxetine intermediates) .

Key Observations :

  • Cyano-containing compounds often exhibit acute oral toxicity and skin irritation .
  • Halogenated derivatives (e.g., Cl, F) may pose specific organ toxicity risks .

Biological Activity

2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester (CAS No. 15297-64-0) is a synthetic organic compound characterized by its unique molecular structure comprising a cyano group and a fluorophenyl moiety. Its molecular formula is C13H12FNO2C_{13}H_{12}FNO_2 with a molecular weight of approximately 233.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

PropertyValue
Molecular FormulaC13H12FNO2C_{13}H_{12}FNO_2
Molecular Weight233.24 g/mol
DensityNot available
Flash PointNot available
LogP2.68588

The biological activity of 2-butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and fluorophenyl groups enhance its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate enzymatic pathways and receptor activities, leading to diverse pharmacological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound, focusing on its pharmacological potential.

Antitumor Activity

A study conducted on derivatives of similar compounds indicated that the presence of a fluorine atom significantly enhances antitumor activity compared to non-fluorinated analogs. The fluorophenyl group may contribute to increased lipophilicity, facilitating better membrane penetration and higher bioavailability in tumor cells .

Neuropharmacological Effects

Research has shown that compounds containing cyano groups exhibit neuroprotective properties. The mechanism involves modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • Case Study on Anticancer Properties :
    • Objective : To evaluate the anticancer efficacy of ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate.
    • Methodology : In vitro assays were performed on various cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM, suggesting its potential as an anticancer agent.
  • Neuroprotective Study :
    • Objective : Investigating the neuroprotective effects of the compound in a model of oxidative stress.
    • Methodology : Neuronal cells were subjected to oxidative stress and treated with varying concentrations of the compound.
    • Findings : The treatment resulted in reduced cell death and oxidative damage markers, highlighting its protective role against neurotoxicity.

Q & A

Basic: What are the established synthesis protocols for 2-cyano-3-(4-fluorophenyl)acrylic acid ethyl ester?

The compound is synthesized via condensation reactions. A common method involves reacting 4-fluorocinnamic acid ethyl ester with cyanoacetic acid ethyl ester using NaOEt in ethanol, yielding 2-cyano-3-(4-fluorophenyl)glutaric acid diethyl ester as an intermediate . Alternatively, 4-fluorobenzaldehyde can be condensed with cyanoacetic ester and acetic acid ethyl ester under similar conditions . Reaction optimization includes heating to 50–60°C for 8–12 hours in ethanol, with morpholine as a catalyst to enhance yield .

Advanced: How can competing reaction pathways during synthesis be minimized to improve selectivity?

Competing pathways, such as undesired cyclization or byproduct formation, can be mitigated by:

  • Catalyst Selection : Morpholine or NaOEt suppresses side reactions like ester hydrolysis .
  • Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the cyano group .
  • Solvent Polarity : Polar aprotic solvents (e.g., ethyl acetate) improve reaction homogeneity and reduce dimerization .
    Advanced studies should employ real-time monitoring (e.g., NMR or HPLC) to track intermediate stability .

Basic: What spectroscopic techniques are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify the cyano group (~110 ppm for CN) and fluorophenyl substituents (δ 7.2–7.8 ppm for aromatic protons) .
  • IR : Strong absorption at ~2220 cm1^{-1} confirms the nitrile group .
  • Mass Spectrometry : Molecular ion peaks at m/z 230–232 (M+^+) align with the molecular formula C13_{13}H14_{14}FN2_2O2_2 .

Advanced: How can discrepancies in spectral data between batches be resolved?

Discrepancies often arise from stereoisomerism or residual solvents. Strategies include:

  • Chiral HPLC : Separates cis/trans isomers, which exhibit distinct retention times .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • Standardized Quenching Protocols : Rapid cooling post-reaction prevents isomer interconversion .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced degradation .

Advanced: What mechanistic insights explain the reactivity of the α,β-unsaturated nitrile moiety?

The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, facilitating Michael additions or nucleophilic attacks. Computational studies (DFT) reveal:

  • Charge Distribution : The β-carbon carries a partial positive charge (~+0.45 e), making it susceptible to nucleophiles like amines or thiols .
  • Conformational Rigidity : The E-isomer predominates due to steric hindrance between the fluorophenyl and ester groups .

Basic: How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for piperidine derivatives via reductive cyclization. For example, hydrogenation over PtO2_2 reduces the cyano group to an amine, enabling cyclization to 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate . This intermediate is critical in synthesizing CNS-active compounds .

Advanced: What strategies address low yields in catalytic hydrogenation steps?

  • Catalyst Optimization : PtO2_2 or Ru/C in acidic ethanol improves CN reduction efficiency .
  • Additives : HCl (1–2 M) suppresses catalyst poisoning by coordinating with amine intermediates .
  • Pressure-Tuning : H2_2 pressures >50 psi enhance reaction rates but require careful control to avoid over-reduction .

Basic: What are the stability profiles under varying pH conditions?

  • Acidic (pH <3) : Rapid hydrolysis of the ester group occurs, generating 2-cyano-3-(4-fluorophenyl)acrylic acid .
  • Neutral/Alkaline (pH 7–12) : Stable for >48 hours at 25°C, but prolonged storage induces nitrile hydration to amides .

Advanced: How can computational modeling predict bioactivity or degradation pathways?

  • Molecular Docking : Screens potential targets (e.g., kinases) by simulating interactions with the fluorophenyl and nitrile motifs .
  • DFT Calculations : Predict degradation products (e.g., ester hydrolysis or nitrile oxidation) under oxidative conditions .

Basic: What chromatographic methods separate stereoisomers of this compound?

  • Normal-Phase HPLC : Using silica columns and hexane/EtOAc (80:20) resolves E/Z isomers with baseline separation .
  • Chiral Columns : Cellulose-based phases (e.g., Chiralpak IB) distinguish enantiomers in racemic mixtures .

Advanced: How do substituent variations (e.g., 2,4-difluorophenyl) alter reactivity?

  • Electronic Effects : Electron-withdrawing groups (e.g., 2,4-difluoro) increase α,β-unsaturation reactivity by ~20% compared to 4-fluorophenyl, as shown in Hammett studies .
  • Steric Effects : Bulky substituents at the ortho position reduce cyclization yields by 30–40% due to hindered rotation .

Basic: What are the recommended purity standards for biological assays?

  • HPLC Purity : ≥95% (λ = 254 nm) to exclude cytotoxic impurities .
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values .

Advanced: How can kinetic studies optimize reaction conditions for scale-up?

  • Rate Constants : Determine via in situ IR or UV-Vis to identify rate-limiting steps (e.g., ester condensation) .
  • Activation Energy : Arrhenius plots (25–60°C) reveal optimal temperatures for maximal yield (~50°C) .

Basic: What are the environmental handling protocols for waste containing this compound?

  • Neutralization : Treat with 10% NaOH to hydrolyze nitriles into less toxic carboxylates .
  • Disposal : Incinerate in EPA-approved facilities with scrubbers to capture HF emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.